molecular formula C14H13NO3 B8030885 1-(Benzyloxy)-2-methyl-4-nitrobenzene

1-(Benzyloxy)-2-methyl-4-nitrobenzene

Cat. No.: B8030885
M. Wt: 243.26 g/mol
InChI Key: ZPCZNIYGVQMCOV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, featuring a benzyloxy group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-methyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)-2-methylbenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include alkoxides and amines.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Alkoxides, amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-(Benzyloxy)-2-methyl-4-aminobenzene.

    Substitution: Various substituted benzyloxy derivatives.

    Oxidation: 1-(Benzyloxy)-2-carboxy-4-nitrobenzene.

Scientific Research Applications

1-(Benzyloxy)-2-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-methyl-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and applications.

    2-Methyl-4-nitroaniline: Lacks the benzyloxy group, which influences its solubility and chemical behavior.

    4-Nitrobenzyl alcohol:

Uniqueness: 1-(Benzyloxy)-2-methyl-4-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields.

Properties

IUPAC Name

2-methyl-4-nitro-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-9-13(15(16)17)7-8-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCZNIYGVQMCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22424-58-4
Record name 5-(Benzyloxy)-2-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022424584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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